Dooku1

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

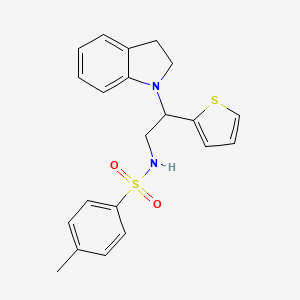

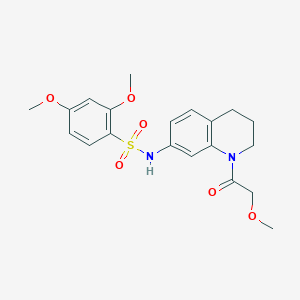

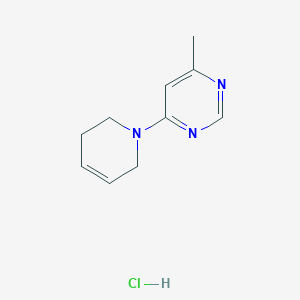

Dooku1 is an analog of Yoda1 with antagonist activity against the mechanosensitive Piezo1 channel . It inhibits 2 μM Yoda1-induced Ca 2+ entry with an IC50 of 1.3 μM in HEK 293 cells and 1.5 μM in HUVECs .

Molecular Structure Analysis

The molecular formula of this compound is C13H9Cl2N3OS . It has a molecular weight of 326.20 .Chemical Reactions Analysis

This compound inhibits 2 μM Yoda1-induced Ca 2+ entry with IC50s of 1.3 μM (HEK 293 cells) and 1.5 μM (HUVECs) yet failed to inhibit constitutive Piezo1 channel activity . This compound has no effect on endogenous ATP-evoked Ca 2+ elevation or store-operated Ca 2+ entry in HEK 293 cells or Ca 2+ entry through TRPV4 or TRPC4 channels overexpressed in CHO and HEK 293 cells .Physical And Chemical Properties Analysis

This compound has a molecular weight of 326.20 and a molecular formula of C13H9Cl2N3OS . It appears as a white solid .Aplicaciones Científicas De Investigación

Insulin Release and Diabetes Research

Dooku1, an antagonist of the Piezo1 agonist Yoda1, has been studied for its potential in diabetes research, particularly in insulin release. A study by Deivasikamani et al. (2019) found that the Piezo1 channel agonist induces insulin release from β-cell lines and mouse pancreatic islets. This suggests a potential role for Piezo1 in cell swelling-induced insulin release, with this compound being able to inhibit this process. This finding is significant for understanding how insulin release is regulated and could have implications for diabetes treatment.

Neurological Function and Stroke Recovery

This compound-mediated Piezo1 suppression has been explored in the context of intracerebral hemorrhage. Research by Qu et al. (2023) demonstrated that inhibiting Piezo1 with this compound results in marked alleviation of brain edema, myelin sheath loss, and degeneration in injured tissue. This led to a significant improvement in neurological function post-stroke, offering insights into potential therapeutic approaches for stroke and related neurological conditions.

ATP Production and Cardiovascular Health

In the field of cardiovascular health, this compound has been identified as influencing ATP production. A study by Jiang et al. (2023) revealed that Piezo1 channel activation, which can be modulated by this compound, enhances mitochondrial respiration and glycolysis in vascular endothelial cells. This activation stimulates ATP production, suggesting a novel role of the Piezo1 channel in endothelial ATP production, which is crucial for cardiovascular health.

Biophysical Characterization of Ion Channels

Furthering our understanding of ion channel mechanisms, Wijerathne et al. (2022) conducted a comprehensive biophysical characterization of Piezo1 channels, assessing the effects of Yoda1 and its antagonist analog this compound. Their findings illuminate how Piezo1 integrates physical and chemical cues, which is vital for understanding the function of ion channels in various physiological processes.

Mecanismo De Acción

Target of Action

Dooku1 primarily targets the PIEZO1 channel , a mechanosensitive non-selective cation channel . PIEZO1 is present in many cell types, including Red Blood Cells (RBCs), and together with the Gárdos channel, it forms a tandem in RBCs that participates in the rapid adjustment of the cell volume .

Mode of Action

This compound interacts with its target, the PIEZO1 channel, in a unique way. It was initially identified as an antagonist of Yoda1-induced effects, without having any ability to activate PIEZO1 channels . In rbcs, this compound has been observed to behave as a piezo1 agonist, similarly to yoda1 but with a lower potency . This suggests that this compound can both antagonize and mimic the effects of Yoda1, depending on the cellular context .

Biochemical Pathways

This compound affects the biochemical pathways associated with the PIEZO1 channel. In RBCs, this compound has been shown to produce an entry of calcium sufficient to trigger Gárdos channel activation . Moreover, this compound evokes a rise in intracellular sodium concentrations, suggesting that it targets a non-selective cation channel . These effects indicate that this compound can modulate the biochemical pathways related to calcium and sodium ion transport.

Pharmacokinetics

It’s known that this compound can disrupt yoda1-induced piezo1 channel activity and inhibit yoda1-induced relaxation of aorta . This suggests that this compound can effectively reach its target in the body and exert its effects.

Result of Action

The molecular and cellular effects of this compound’s action primarily involve changes in ion transport. In RBCs, this compound can produce an entry of calcium sufficient to trigger Gárdos channel activation . It also evokes a rise in intracellular sodium concentrations . These effects likely result in changes in cell volume and other downstream cellular processes.

Action Environment

The action of this compound can be influenced by environmental factors. For instance, the unique characteristics of the RBC membrane and associated cytoskeleton can affect the pharmacology of PIEZO1, and by extension, the effects of this compound . .

Safety and Hazards

Propiedades

IUPAC Name |

2-[(2,6-dichlorophenyl)methylsulfanyl]-5-(1H-pyrrol-2-yl)-1,3,4-oxadiazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9Cl2N3OS/c14-9-3-1-4-10(15)8(9)7-20-13-18-17-12(19-13)11-5-2-6-16-11/h1-6,16H,7H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNPOBXLPCWFONX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)CSC2=NN=C(O2)C3=CC=CN3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9Cl2N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-cyclohexyl-3-[5-({[(2-fluorophenyl)carbamoyl]methyl}sulfanyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl]propanamide](/img/structure/B2688889.png)

![2-[9-(3-chloro-2-methylphenyl)-1-methyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetamide](/img/structure/B2688891.png)

![3-[[1-[(3,4-Difluorophenyl)methyl]piperidin-4-yl]methyl]-7-fluoroquinazolin-4-one](/img/structure/B2688901.png)

![2-(4-chlorophenoxy)-N-[5-(3-methylbenzyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B2688902.png)

![2-chloro-N-[1-phenyl-3-(5,6,7,8-tetrahydronaphthalen-2-yl)-1H-pyrazol-5-yl]acetamide](/img/structure/B2688904.png)